N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
CAS No.: 1170885-86-5
Cat. No.: VC6244941
Molecular Formula: C15H17N5O3S2
Molecular Weight: 379.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170885-86-5 |
|---|---|
| Molecular Formula | C15H17N5O3S2 |
| Molecular Weight | 379.45 |
| IUPAC Name | N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21) |
| Standard InChI Key | RUXDBRGKWJVMGN-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates two pharmacologically significant heterocycles: a benzo[d]thiazole ring and a 1-ethyl-1H-pyrazole-5-carboxamide group. The benzo[d]thiazole unit at position 6 is substituted with an N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂), while the pyrazole ring at position 2 is linked via a carboxamide bridge (-CONH-) . This arrangement creates a planar, conjugated system that may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding.
Table 1: Physicochemical Properties of N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
| Property | Value |
|---|---|
| CAS Number | 1170885-86-5 |
| Molecular Formula | C₁₅H₁₇N₅O₃S₂ |
| Molecular Weight | 379.45 g/mol |
| IUPAC Name | N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
| SMILES | CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
| InChI Key | RUXDBRGKWJVMGN-UHFFFAOYSA-N |
The dimethylsulfamoyl group introduces strong electron-withdrawing characteristics, which may modulate the compound’s electronic distribution and solubility profile. Pyrazole rings are known for their metabolic stability, making this moiety advantageous in drug design.
Synthesis and Analytical Characterization
Spectroscopic Data
-
¹H NMR: Expected signals include a triplet for the ethyl group’s methylene protons (~δ 1.4 ppm), a quartet for the N-CH₂ protons (~δ 4.3 ppm), and aromatic protons in the benzothiazole and pyrazole rings (δ 7.0–8.5 ppm).
-
IR Spectroscopy: Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹ and 1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups confirm functional group presence.
| Property | Prediction |
|---|---|
| LogP (Lipophilicity) | ~2.8 (moderate permeability) |
| Solubility (Water) | <10 μg/mL (low aqueous solubility) |
| CYP450 Inhibition | Moderate (CYP3A4 substrate) |
These predictions highlight challenges in bioavailability, necessitating formulation optimization.
Challenges in Development
Physicochemical Limitations
-
Low Solubility: The hydrophobic benzothiazole and pyrazole rings limit aqueous solubility, complicating oral delivery.
-
Metabolic Stability: Potential oxidation of the ethyl group and sulfonamide hydrolysis may reduce half-life.
Synthetic Complexity
Multi-step synthesis with low yields at the sulfamoylation stage increases production costs. Scalability requires optimization of reaction conditions and catalysts.
Future Directions and Research Opportunities
Structural Modifications
-
Solubility Enhancement: Introducing polar groups (e.g., hydroxyl, amine) or formulating as prodrugs.
-
Targeted Delivery: Conjugation with nanoparticles or antibody-drug conjugates to improve CNS penetration.
Preclinical Studies
-
In Vitro Assays: Screen against panels of kinases, GPCRs, and microbial targets to identify primary activities.
-
Toxicology Profiles: Assess genotoxicity and organ-specific toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume